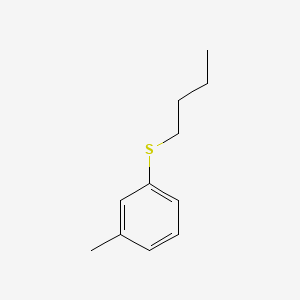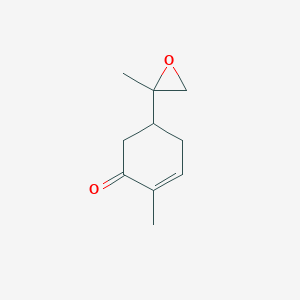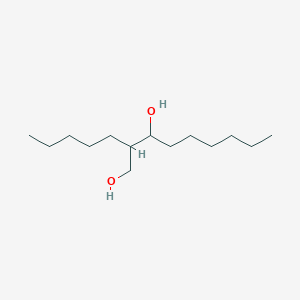
3,4,6-Trichloro-5-(3-methylphenoxy)benzene-1,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,6-Trichloro-5-(3-methylphenoxy)benzene-1,2-dicarbonitrile is an organic compound characterized by its complex structure, which includes multiple chlorine atoms, a phenoxy group, and dicarbonitrile groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trichloro-5-(3-methylphenoxy)benzene-1,2-dicarbonitrile typically involves multiple steps. One common approach is the Friedel-Crafts acylation, followed by a conversion from the acyl group to an alkane and subsequent nitration . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
3,4,6-Trichloro-5-(3-methylphenoxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and various nucleophiles and electrophiles. The reaction conditions can vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield chlorinated benzoic acids, while reduction could produce less chlorinated derivatives.
科学的研究の応用
3,4,6-Trichloro-5-(3-methylphenoxy)benzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 3,4,6-Trichloro-5-(3-methylphenoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1,3,5-Trichloro-2,4,6-trifluorobenzene
- 1,2,4-Trichloro-3-methoxybenzene
- 1,3,5-Trichloro-2-methoxybenzene
Uniqueness
3,4,6-Trichloro-5-(3-methylphenoxy)benzene-1,2-dicarbonitrile is unique due to its specific arrangement of chlorine atoms, phenoxy group, and dicarbonitrile groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
特性
CAS番号 |
56266-83-2 |
|---|---|
分子式 |
C15H7Cl3N2O |
分子量 |
337.6 g/mol |
IUPAC名 |
3,4,6-trichloro-5-(3-methylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C15H7Cl3N2O/c1-8-3-2-4-9(5-8)21-15-13(17)11(7-20)10(6-19)12(16)14(15)18/h2-5H,1H3 |
InChIキー |
YSXNOMKBLNFSKK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OC2=C(C(=C(C(=C2Cl)Cl)C#N)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


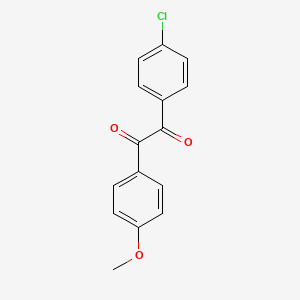
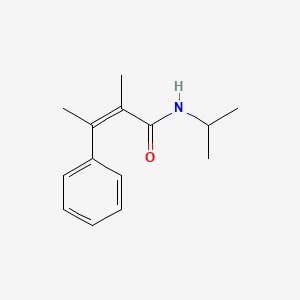
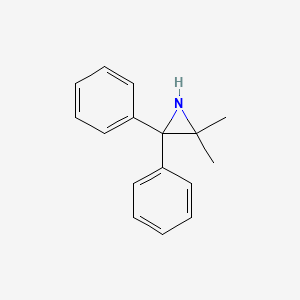
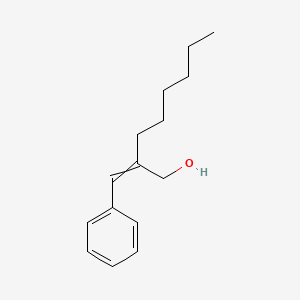
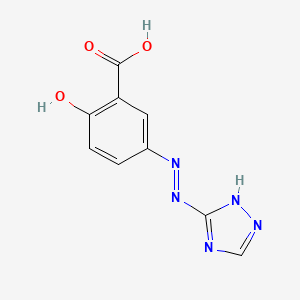
![(2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile](/img/structure/B14636903.png)
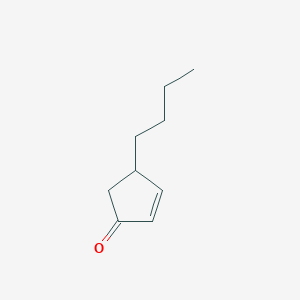

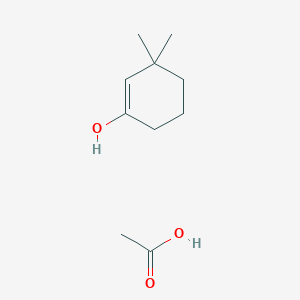
![1,5,7-Trimethyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14636927.png)
